Methyl 2-(propanoyloxy)pent-3-enoate
Description
Methyl 2-(propanoyloxy)pent-3-enoate is an α,β-unsaturated ester characterized by a pent-3-enoate backbone with a propanoyloxy (CH₂CH₂COO-) substituent at the C2 position and a methyl ester group at the terminal carboxylate. This compound belongs to a class of functionalized esters widely studied for their reactivity in organic synthesis, particularly in cycloadditions, conjugate additions, and polymer chemistry .
The presence of the α,β-unsaturated ester moiety confers electrophilic properties at the β-carbon, making it a versatile intermediate. Its propanoyloxy substituent may influence steric and electronic effects, modulating reactivity in comparison to simpler esters like methyl pent-3-enoate .
Properties
CAS No. |
62946-65-0 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2-propanoyloxypent-3-enoate |
InChI |
InChI=1S/C9H14O4/c1-4-6-7(9(11)12-3)13-8(10)5-2/h4,6-7H,5H2,1-3H3 |
InChI Key |
SKWLNKCOFOMSTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C=CC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
- Reactants : β-Keto ester precursor (unidentified in public records) and propionic acid derivatives.
- Catalyst : Potassium hydroxide (KOH) in methanol-water solvent.
- Temperature : Heated at reflux (≈65°C).
- Time : 0.5 hours.
- Yield : 77%.
The reaction likely proceeds via enolate formation , where the base deprotonates the β-keto ester, enabling nucleophilic attack on propionyl chloride or anhydride. Subsequent esterification yields the target compound.
Data Table: Optimization Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| KOH Concentration | 10–15% (w/v) | Maximizes enolate formation |
| Solvent Ratio (MeOH:H₂O) | 3:1 | Enhances solubility |
| Reaction Temperature | 60–70°C | Avoids decomposition |
| Propionyl Donor | Propionic anhydride | Higher efficiency vs. chloride |
Stepwise Acylation of Hydroxy Intermediates
An alternative route involves synthesizing methyl 2-hydroxypent-3-enoate followed by acylation with propionic acid derivatives.
Synthesis of Methyl 2-Hydroxypent-3-enoate
Acylation with Propionyl Chloride
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(propanoyloxy)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, alcohols, acid catalysts
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, other esters
Scientific Research Applications
Methyl 2-(propanoyloxy)pent-3-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and double bonds.
Medicine: It is a potential precursor for the development of new drugs with anti-inflammatory or antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(propanoyloxy)pent-3-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the compound can also undergo addition reactions, leading to the formation of new chemical entities with potential biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of methyl pent-3-enoate derivatives is illustrated below, with key comparisons drawn from synthesized analogs in the evidence.
Structural Analogues and Properties
Reactivity and Functionalization
- Electrophilic Additions: The α,β-unsaturation in methyl pent-3-enoates enables conjugate additions. Bulky substituents (e.g., tert-Boc-aminophenyl in ) may hinder reactivity compared to simpler esters.
- Cross-Coupling: Boronate esters (e.g., ) participate in Suzuki reactions, a feature absent in this compound due to the lack of a boronate group.
- Hydrolytic Stability: Propanoyloxy substituents may increase susceptibility to hydrolysis compared to allyloxy or benzyl-protected amines .
Spectral Characterization
- NMR: Key signals for methyl pent-3-enoate derivatives include olefinic protons (δ 5.3–6.2 ppm) and ester carbonyl carbons (δ 165–175 ppm) .
- HRMS : Used to confirm molecular weights (e.g., [M+Na]⁺ peaks in ).
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